molecular formula C14H9N3O4S B1227089 5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide

5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide

Cat. No. B1227089
M. Wt: 315.31 g/mol
InChI Key: CDBGUOPKWNXZDX-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide is a C-nitro compound.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Nitrofuran derivatives, including compounds similar to 5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide, have demonstrated significant antibacterial and antifungal activities. These properties have been observed in several synthesized compounds, showing effectiveness against various bacteria and fungi like Trichophyton asteroides and Aspergillus fumigatus (Makino, 1962).

Mutagenic and Carcinogenic Potential

  • Some nitrofurans, closely related to the structure of 5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide, have been studied for their mutagenic and carcinogenic effects. These compounds have shown to induce sister-chromatid exchanges in cells and mutagenic activities in certain bacterial strains, indicating a potential risk for genetic mutations and cancer (Shirai & Wang, 1980).

Anti-Leishmanial Activity

  • Certain nitroaromatic compounds, including derivatives of 5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide, have been synthesized and evaluated for their anti-leishmanial activities. These compounds, particularly those with electroactive nitro groups, have shown promising results in inhibiting the growth of Leishmania infantum, a pathogen responsible for leishmaniasis (Dias et al., 2015).

Renal Metabolism and Excretion Studies

  • 5-Nitrofurans, similar to 5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide, have been a focus of studies in renal metabolism and excretion, particularly in the context of uroepithelial cancer in rats. Research has delved into the metabolic pathways and excretion mechanisms of these compounds, which are critical in understanding their carcinogenic potential and effects on renal function (Spry et al., 1985).

Synthesis and Structural Analysis

  • The synthesis and structural characterization of nitroaromatic compounds, including those related to 5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide, have been extensively researched. These studies involve various synthesis techniques and analyses like X-ray powder diffraction and NMR spectroscopy, contributing to the understanding of their molecular structure and potential applications (Rahmani et al., 2017).

properties

Product Name

5-(2-nitrophenyl)-N-(2-thiazolyl)-2-furancarboxamide

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31 g/mol

IUPAC Name

5-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H9N3O4S/c18-13(16-14-15-7-8-22-14)12-6-5-11(21-12)9-3-1-2-4-10(9)17(19)20/h1-8H,(H,15,16,18)

InChI Key

CDBGUOPKWNXZDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)[N+](=O)[O-]

solubility

5.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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